2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions, a methyl group at the 2’ position, and an amine group at the 4 position on the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of fluorine atoms can introduce various functional groups, leading to a wide range of biphenyl derivatives .
Scientific Research Applications
2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or modulation of receptor functions, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-carboxaldehyde
- 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-carboxylate
- 2,3-Difluoro-4’-methyl-1,1’-biphenyl
Uniqueness
2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine is unique due to the presence of an amine group at the 4 position, which imparts distinct reactivity and biological activity compared to its analogs. The combination of fluorine atoms and an amine group makes it particularly valuable in medicinal chemistry for designing molecules with enhanced pharmacokinetic properties .
Properties
Molecular Formula |
C13H11F2N |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
2,5-difluoro-4-(2-methylphenyl)aniline |
InChI |
InChI=1S/C13H11F2N/c1-8-4-2-3-5-9(8)10-6-12(15)13(16)7-11(10)14/h2-7H,16H2,1H3 |
InChI Key |
PTSPMOJUOKWTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.